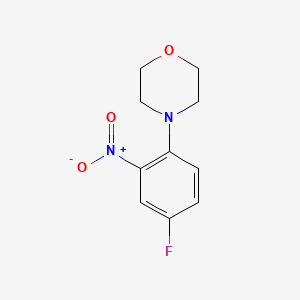

4-(4-Fluoro-2-nitrophenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoro-2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVFYVWDTJTEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372055 | |

| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238418-75-2 | |

| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-(Aryl)-Morpholine Derivatives

Disclaimer: This technical guide addresses the chemical properties, synthesis, and applications of 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS RN: 2689-39-6) . While the initial topic of interest was its isomer, 4-(4-Fluoro-2-nitrophenyl)morpholine, a comprehensive literature search revealed a significant lack of available data for this specific compound. In contrast, 4-(2-Fluoro-4-nitrophenyl)morpholine is a well-documented and commercially significant chemical intermediate, and the information presented herein is pertinent to this isomer.

Introduction

Morpholine and its derivatives are foundational scaffolds in modern medicinal chemistry and organic synthesis. The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability. When appended to an activated aromatic system, such as a fluoronitrophenyl group, the resulting molecule becomes a versatile building block for constructing more complex molecular architectures.

This guide provides an in-depth overview of 4-(2-Fluoro-4-nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceuticals.[1] Its chemical structure is characterized by a morpholine ring attached to a phenyl ring, which is activated by a strongly electron-withdrawing nitro group and a fluorine atom, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is central to its utility in drug development. We will cover its core chemical properties, detailed experimental protocols for its synthesis, and its role in significant synthetic pathways.

Core Chemical and Physical Properties

The fundamental properties of 4-(2-Fluoro-4-nitrophenyl)morpholine are summarized below. This quantitative data provides a baseline for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-(2-fluoro-4-nitrophenyl)morpholine | PubChem[3] |

| CAS Number | 2689-39-6 | PubChem[3] |

| Molecular Formula | C₁₀H₁₁FN₂O₃ | PubChem[3] |

| Molecular Weight | 226.20 g/mol | PubChem[3] |

| Melting Point | 106-109 °C | [2] |

| Appearance | Solid | [2] |

| XLogP3 | 1.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 226.07537038 Da | PubChem[3] |

| Topological Polar Surface Area | 58.3 Ų | PubChem[3] |

| Heavy Atom Count | 16 | PubChem[3] |

Experimental Protocols

The synthesis and analysis of 4-(2-Fluoro-4-nitrophenyl)morpholine are critical for its application in research and development. This section details the prevalent methodologies.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most common route for synthesizing 4-(2-Fluoro-4-nitrophenyl)morpholine is the nucleophilic aromatic substitution (SNAr) reaction.[4] This reaction leverages the electron-deficient nature of the aromatic ring, which is activated by the ortho-fluoro and para-nitro substituents.

Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of the morpholine attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated as a leaving group, restoring the aromaticity of the ring and yielding the final product. The presence of the nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance.[1]

General Protocol:

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting material, typically 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene (1.0 equivalent).[4][5]

-

Solvent & Base: Dissolve the starting material in a suitable solvent such as ethanol (EtOH), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[4][5][6]

-

Nucleophile Addition: Add morpholine (1.1 - 1.5 equivalents) to the solution.[5] An appropriate base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), may be added to scavenge the HF generated during the reaction.[5][6]

-

Reaction Conditions: The reaction mixture is typically heated to reflux (e.g., 50-100 °C) and stirred for several hours (e.g., 12-18 hours).[6][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with an organic solvent like ethyl acetate.[5][6] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[5] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) to yield a yellow solid.[7]

A continuous flow process using continuous stirred-tank reactors (CSTRs) has also been developed for the kilo-scale preparation of this compound to manage the poorly soluble product and insoluble fluoride salt byproducts that can block traditional tubular reactors.[4]

Analytical Characterization

The identity and purity of synthesized 4-(2-Fluoro-4-nitrophenyl)morpholine are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For the related compound 4-(4-nitrophenyl)thiomorpholine, characteristic signals were observed at δ 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), and 2.68 (m, 4H) ppm in the ¹H NMR spectrum.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the compound.[6]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the compound. A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8]

-

Gas Chromatography (GC): GC and GC-MS are also applicable for analyzing morpholine derivatives, often after a derivatization step to improve volatility and sensitivity.[9]

Application in Pharmaceutical Synthesis

4-(2-Fluoro-4-nitrophenyl)morpholine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its primary and most well-documented use is as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid .[1][4]

The synthetic pathway involves the initial SNAr reaction to produce 4-(2-fluoro-4-nitrophenyl)morpholine. The nitro group of this intermediate is then reduced to an amine, which is subsequently elaborated through several steps to construct the final oxazolidinone ring system of Linezolid. This compound is also a reactant in the synthesis of other 5-substituted oxazolidinone derivatives with high antimicrobial activity.[10][11] The morpholine moiety is retained in the final drug structure, contributing to the overall pharmacological profile.

Safety and Handling

According to its Safety Data Sheet (SDS), 4-(2-Fluoro-4-nitrophenyl)morpholine is considered a hazardous chemical.[12]

-

Hazards: It is known to cause skin irritation and serious eye irritation.[12] It may also cause respiratory irritation.[12]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area or fume hood to avoid inhalation of dust.[12]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the victim to fresh air.[12] Medical attention should be sought if irritation persists or symptoms occur.[12]

-

Storage: The compound should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[12]

Conclusion

4-(2-Fluoro-4-nitrophenyl)morpholine is a valuable and versatile chemical intermediate with well-defined properties and synthetic utility. Its production via nucleophilic aromatic substitution is a robust and scalable process. The strategic placement of the fluoro and nitro groups on the phenyl ring provides a reactive handle that is exploited in the synthesis of complex pharmaceutical agents, most notably the antibiotic Linezolid. A thorough understanding of its chemical properties, synthetic protocols, and safety considerations is essential for researchers, scientists, and drug development professionals working to leverage this important building block in the creation of new medicines.

References

- 1. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vapourtec.com [vapourtec.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]

- 11. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS#: 2689-39-6 [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(4-Fluoro-2-nitrophenyl)morpholine (CAS 238418-75-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluoro-2-nitrophenyl)morpholine, a chemical compound of interest in pharmaceutical research and development. Due to the limited availability of public data specifically for this regioisomer, this document leverages information on closely related structural analogs and its likely role as a process-related impurity in the synthesis of the antibiotic, Linezolid.

Chemical and Physical Properties

This compound is a substituted nitrophenylmorpholine derivative. While specific experimental data for this compound is scarce, its properties can be inferred from supplier information and data on analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (CAS 238418-75-2) | 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS 2689-39-6) | 4-(4-Nitrophenyl)morpholine (CAS 10389-51-2) |

| Molecular Formula | C₁₀H₁₁FN₂O₃[1] | C₁₀H₁₁FN₂O₃[2][3] | C₁₀H₁₂N₂O₃[4][5] |

| Molecular Weight | 226.21 g/mol [1] | 226.20 g/mol [2][3] | 208.22 g/mol [4][5] |

| Appearance | White to off-white solid (inferred) | Solid | Yellow solid |

| Purity | Typically >98% (as per suppliers) | Typically >97% | Not specified |

| Melting Point | Not reported | 106-109 °C | Not specified |

| Solubility | Soluble in Methanol (inferred) | Not specified | Not specified |

Synthesis and Experimental Protocols

The primary synthetic route to nitrophenylmorpholine derivatives is through nucleophilic aromatic substitution (SNAr). This methodology is anticipated to be the standard for preparing this compound.

General Synthesis Workflow

The synthesis involves the reaction of a difluoronitrobenzene with morpholine. The fluorine atom positioned ortho or para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack by the secondary amine of the morpholine ring.

Caption: General workflow for the synthesis of this compound via SNAr.

Detailed Experimental Protocol (Inferred)

The following protocol is based on established procedures for the synthesis of structurally similar compounds.

-

Reaction Setup: To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN), add morpholine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Anticipated Data)

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Morpholine protons (triplets, ~3.0-4.0 ppm). |

| ¹³C NMR | Aromatic carbons (~110-160 ppm), Morpholine carbons (~45-70 ppm). |

| IR Spectroscopy | C-N stretching, NO₂ stretching (asymmetric and symmetric), C-F stretching, C-O-C stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 226.21. |

Role in Drug Development: A Linezolid-Related Impurity

The primary relevance of this compound in drug development appears to be its role as a process-related impurity in the synthesis of Linezolid, a crucial oxazolidinone antibiotic. The synthesis of Linezolid often involves the coupling of a substituted nitrophenylmorpholine derivative.

Logical Relationship in Linezolid Synthesis

The presence of this compound as an impurity suggests a potential side reaction or the use of starting materials with isomeric impurities. The identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine, 4-(4-chloro-2-nitrophenyl)- [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine

Introduction

4-(4-Fluoro-2-nitrophenyl)morpholine is a valuable chemical intermediate, playing a significant role in the synthesis of various biologically active compounds and functional materials. Its structure, which combines a morpholine ring with a fluorinated nitrobenzene moiety, makes it a versatile building block in medicinal chemistry and drug development. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for forming aryl-amine bonds. This guide provides an in-depth overview of the synthesis of this compound from 1,4-difluoro-2-nitrobenzene, detailing the reaction mechanism, experimental protocols, and relevant data for researchers and professionals in the field.

The core of this synthesis relies on the high reactivity of the aromatic ring in 1,4-difluoro-2-nitrobenzene towards nucleophilic attack. This reactivity is a direct result of the potent electron-withdrawing nature of the nitro group (-NO₂), which significantly reduces the electron density of the aryl ring, thereby activating it for substitution.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution. The nitro group, being strongly electron-withdrawing, activates the positions ortho and para to it for nucleophilic attack. In the case of 1,4-difluoro-2-nitrobenzene, the fluorine atom at the C4 position (para to the nitro group) is the most activated and serves as the leaving group.

-

Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient C4 carbon of the 1,4-difluoro-2-nitrobenzene ring. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion from the C4 position. A base, such as triethylamine or potassium carbonate, is typically used to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound. This protocol is based on established methods for similar nucleophilic aromatic substitution reactions and may require optimization for specific laboratory conditions or scale.[1][2]

Materials and Reagents:

-

1,4-Difluoro-2-nitrobenzene

-

Morpholine

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-difluoro-2-nitrobenzene (1.0 eq) and a suitable solvent such as ethanol or acetonitrile (5-10 mL per mmol of the limiting reagent).

-

Addition of Reagents: Add morpholine (1.1-1.2 eq) to the solution, followed by the addition of a base like triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-85°C for ethanol or acetonitrile) and stir for 4-12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (triethylammonium fluoride or potassium fluoride) has formed, it can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel. If the solvent is miscible with water (like ethanol or acetonitrile), it may need to be removed under reduced pressure first. Dilute the residue with ethyl acetate and wash sequentially with deionized water and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound as a solid.

References

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism for the Synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) mechanism, with a specific focus on the synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. This document details the core mechanistic principles, presents available quantitative data, outlines experimental protocols, and provides visualizations of the reaction pathways.

Core Concepts of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).

The reaction forming this compound proceeds via the SNAr mechanism, where the morpholine acts as the nucleophile, attacking the aromatic ring of 1-fluoro-2-nitrobenzene and displacing the fluoride ion. The presence of the nitro group (-NO2) is critical for this transformation.

Key Features of the SNAr Mechanism:

-

Electron-Deficient Aromatic Ring: The aromatic ring must be activated by at least one strong electron-withdrawing group. The nitro group is a powerful activator.

-

Good Leaving Group: A leaving group, typically a halide (in this case, fluoride), is displaced during the reaction.

-

Strong Nucleophile: The attacking species must be a potent nucleophile, such as an amine (morpholine in this instance).

-

Positional Requirement: The electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning is crucial for the stabilization of the reaction intermediate.[1][2]

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process .[3]

-

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3] The aromaticity of the ring is temporarily disrupted in this step.

-

Elimination of the Leaving Group: The leaving group departs, taking with it the bonding pair of electrons, which restores the aromaticity of the ring.

Recent studies involving kinetic isotope effect (KIE) analyses and computational modeling suggest that some SNAr reactions may proceed through a concerted mechanism , where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete Meisenheimer intermediate.[3] However, for reactions involving highly electron-withdrawing substituents like the nitro group and a poor leaving group like fluoride, the stepwise mechanism via a Meisenheimer complex is often favored.[3]

The nitro group in the ortho position to the fluorine atom in 1-fluoro-2-nitrobenzene plays a dual role:

-

Inductive Effect (-I): The high electronegativity of the nitro group withdraws electron density from the aromatic ring, making the carbon atom attached to the fluorine more electrophilic and susceptible to nucleophilic attack. The inductive effect is most pronounced at the ortho position.[1]

-

Mesomeric Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. This stabilization is most effective when the nitro group is in the ortho or para position to the site of nucleophilic attack.[1][2]

Quantitative Data

While specific kinetic data for the reaction of 1-fluoro-2-nitrobenzene with morpholine to form this compound is not extensively available in the public domain, data from analogous systems provide valuable insights into the reaction's characteristics. The rate of reaction is influenced by factors such as the nature of the solvent, temperature, and the specific reactants.

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Fluoro-2-nitrobenzene | 1493-27-2 | C₆H₄FNO₂ | 141.10 | -5 to -4 |

| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | -5 |

| This compound | 2689-39-6 | C₁₀H₁₁FN₂O₃ | 226.21 | 106-109[4] |

Table 2: Illustrative Reaction Conditions and Yields for SNAr Reactions

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-6-fluoro-nitrobenzene | Morpholine | 1,4-Dioxane | 110 | 8 | 42 (for isomer) | [5] |

| 1,2-Difluoro-4-nitrobenzene | Morpholine | Neat | - | - | - | [6] |

Note: The data in Table 2 is for related reactions and serves to illustrate typical conditions and outcomes. Specific yields for the title reaction under various conditions would require dedicated experimental investigation.

Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. Below is a generalized experimental protocol based on procedures for similar compounds.

Synthesis of this compound

Materials:

-

1-Fluoro-2-nitrobenzene

-

Morpholine

-

A suitable solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or neat conditions)

-

A base (e.g., Potassium carbonate or Triethylamine, optional, to scavenge HF)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene in the chosen solvent.

-

Addition of Reagents: Add morpholine (typically 1.1 to 2 equivalents) to the solution. If a base is used, it is added at this stage.

-

Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., reflux) and stirred for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

If a solid precipitate (e.g., the hydrofluoride salt of morpholine) has formed, it may be removed by filtration.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the stepwise addition-elimination mechanism for the synthesis of this compound.

Caption: Stepwise addition-elimination mechanism for the SNAr reaction.

Experimental Workflow

The diagram below outlines the typical laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The nucleophilic aromatic substitution reaction is a powerful tool for the synthesis of functionalized aromatic compounds. The formation of this compound from 1-fluoro-2-nitrobenzene and morpholine exemplifies the key principles of the SNAr mechanism, where the activating effect of the nitro group is paramount. While detailed kinetic data for this specific reaction is limited in publicly accessible literature, the established mechanistic framework and data from analogous systems provide a robust foundation for understanding and optimizing this important transformation in the context of pharmaceutical research and development. Further experimental studies would be beneficial to quantify the reaction kinetics and yields under various conditions, thereby enabling more precise control and scalability of the synthesis.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-(3-Fluoro-2-nitrophenyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]

The Pivotal Role of 4-(4-Fluoro-2-nitrophenyl)morpholine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical intermediates is paramount. Among these, 4-(4-Fluoro-2-nitrophenyl)morpholine and its isomers have emerged as critical building blocks, particularly in the synthesis of targeted therapeutics such as antibiotics and kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, application, and medicinal chemistry relevance of this pivotal morpholine derivative, tailored for researchers, scientists, and professionals in drug development.

The significance of the morpholine moiety in medicinal chemistry is well-established; it is often considered a "privileged scaffold" due to its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When combined with a fluorinated nitrophenyl group, as in this compound, it creates a highly versatile intermediate. The primary utility of this compound lies in its transformation into the corresponding aniline derivative, which serves as a key precursor for a variety of biologically active molecules.

Core Synthesis and Key Transformations

The synthesis of this compound and its isomers is most commonly achieved through Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig amination. The SNAr pathway typically involves the reaction of a difluoronitrobenzene derivative with morpholine, often under neat (solvent-free) conditions or heated in a suitable solvent.

A crucial subsequent step in leveraging this intermediate is the reduction of the nitro group to a primary amine. This transformation unlocks the potential of the scaffold, creating a versatile handle for further molecular elaboration, such as amide bond formation or the construction of heterocyclic ring systems.

Application in the Synthesis of Marketed Drugs and Investigational Agents

1. Antibiotics: The Linezolid Story

An isomer of the title compound, 4-(2-fluoro-4-nitrophenyl)morpholine, is a well-documented key intermediate in the synthesis of Linezolid, a critical antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. The synthetic pathway hinges on the reduction of the nitro-intermediate to 3-fluoro-4-morpholinoaniline, which is then elaborated to construct the final oxazolidinone antibiotic.

2. Kinase Inhibitors: Targeting Cancer Signaling Pathways

The aniline derivatives obtained from this compound are instrumental in the development of potent and selective kinase inhibitors. The morpholine-containing aniline serves as a key pharmacophore that often interacts with the hinge region of the kinase active site. Derivatives have been successfully incorporated into quinazoline, pyrimidine, and other heterocyclic systems to generate inhibitors of key signaling proteins like Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.

Quantitative Data Summary

The true value of an intermediate is realized in the biological activity of the final compounds it helps create. Below is a summary of the inhibitory activities of various kinase inhibitors synthesized using morpholinoaniline precursors.

| Compound Class | Target Kinase | Specific Isoform | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) | Reference |

| Thieno[3,2-d]pyrimidine | PI3K | p110α | 2.0 | A375 Melanoma | 0.58 | [1] |

| m-(4-morpholinoquinazolin-2-yl)benzamide (T10) | PI3K | PI3Kα (selective) | N/A | HCT-116, MCF-7, U-87 MG, A549 | <4 | [2] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3K | p110α | 32.4 | A2780 Ovarian | N/A | [3] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3K | p110δ | 15.4 | A2780 Ovarian | N/A | [3] |

| Indazole Morpholino-Triazine (26) | PI3K | p110α | 60 | A2780 Ovarian | 0.5 | [4] |

| 2-morpholino-4-anilinoquinoline (3d) | Not Specified | Not Specified | N/A | HepG2 | 8.50 | [5] |

| 2-morpholino-4-anilinoquinoline (3c) | Not Specified | Not Specified | N/A | HepG2 | 11.42 | [5] |

| 2-morpholino-4-anilinoquinoline (3e) | Not Specified | Not Specified | N/A | HepG2 | 12.76 | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following sections provide established protocols for the synthesis and transformation of key intermediates.

Protocol 1: Synthesis of 4-(3-Fluoro-2-nitrophenyl)morpholine via Buchwald-Hartwig Coupling[6]

-

Reagents: 2-Bromo-6-fluoronitrobenzene (1.5 g, 6.82 mmol), Palladium(II) acetate (0.16 g, 0.8 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.62 g, 0.8 mmol), Cesium carbonate (4.44 g, 13.64 mmol), Morpholine (0.84 g, 9.6 mmol), and degassed 1,4-dioxane (15 mL).

-

Procedure:

-

Combine 2-bromo-6-fluoronitrobenzene, palladium(II) acetate, Xantphos, and cesium carbonate in a reaction vessel.

-

Add degassed 1,4-dioxane and morpholine to the mixture.

-

Heat the reaction mixture at approximately 110°C in a sand-bath for 8 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (150 mL), water (20 mL), and brine (20 mL).

-

Separate the organic phase, dry over Na2SO4, filter, and remove solvents under reduced pressure.

-

Purify the residue using column chromatography (EtOAc/n-heptane gradient) to afford the title compound as a yellow oil.

-

-

Yield: 42%

Protocol 2: Reduction of 4-(2-Fluoro-4-nitrophenyl)morpholine to 3-Fluoro-4-morpholinoaniline[7]

-

Reagents: 4-(2-Fluoro-4-nitrophenyl)morpholine (12.0 g, 0.0531 mol), Iron powder (Fe), Ammonium chloride (NH4Cl), Methanol, and Water.

-

Procedure:

-

Place a mixture of 4-(2-fluoro-4-nitrophenyl)morpholine, iron powder, and ammonium chloride in a methanol:water (8:2, 120 mL) solution in a round-bottom flask at room temperature.

-

Heat the reaction mixture to 70–75 °C and stir for 8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to ambient temperature and filter through a celite bed to remove excess iron and its salts.

-

Concentrate the filtrate under vacuum at 50–55 °C.

-

Add water (60 mL) and extract the product with ethyl acetate (2 x 40 mL).

-

Combine the organic layers and concentrate under vacuum to obtain the crude product.

-

Triturate the residue with n-hexane, stir for 1 hour, and filter the solid to obtain pure 3-fluoro-4-morpholinoaniline.

-

-

Yield: 9.2 g (Specific percentage yield not provided, but described as good). A similar protocol reports a yield of 92.6%.[6]

Protocol 3: Catalytic Hydrogenation to 3-Fluoro-4-morpholinylaniline[8]

-

Reagents: 3-Fluoro-4-morpholinylnitrobenzene (100 g), Methanol (900 ml), Ethanolamine (10 ml), Raney Nickel (20 g).

-

Procedure:

-

Dissolve 3-fluoro-4-morpholinylnitrobenzene in a mixture of methanol and ethanolamine.

-

Add Raney Nickel to the solution.

-

Carry out hydrogenation under 5 kg/cm ² hydrogen pressure at room temperature.

-

After reaction completion, filter the reaction mass and wash with methanol.

-

Concentrate the filtrate. Add water (100 ml) to the residue and concentrate again.

-

Cool the residue to room temperature and dilute with water (500 ml) to precipitate the product.

-

-

Yield: An alternative catalytic hydrogenation protocol using o-fluoronitrobenzene and Raney's nickel reports a 90% yield for the aniline product.[7]

Visualizing the Molecular Logic: Pathways and Workflows

To better illustrate the strategic importance of this compound, the following diagrams, generated using the DOT language, outline key synthetic and biological pathways.

Caption: General synthetic workflow from starting materials to final drug products.

Caption: Inhibition of the PI3K signaling pathway by a morpholine-containing drug.

Conclusion

This compound is more than a mere chemical reagent; it is a testament to the power of strategic molecular design in medicinal chemistry. Its robust synthesis and, more importantly, its facile conversion to the versatile 4-morpholinoaniline scaffold provide a reliable and efficient route to high-value pharmaceutical agents. From combating antibiotic resistance with Linezolid to targeting the core drivers of cancer with PI3K inhibitors, this intermediate plays a silent yet indispensable role. The data and protocols presented herein underscore its continued importance and provide a foundational resource for researchers dedicated to the discovery of next-generation therapeutics.

References

- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

Spectroscopic Profiling of 4-(4-Fluoro-2-nitrophenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of the compound 4-(4-fluoro-2-nitrophenyl)morpholine. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive overview based on predicted data, supported by established spectroscopic principles and data from analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats for ease of reference. Detailed, generalized experimental protocols for acquiring such spectra are also provided. Furthermore, a logical workflow for spectroscopic analysis is visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with this or structurally related molecules.

Introduction

This compound is a substituted aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a morpholine ring, a fluorinated nitrophenyl group, and the specific substitution pattern contribute to its unique physicochemical properties and reactivity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide aims to fill the current gap in publicly available spectroscopic data for this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of experimental data for structurally similar compounds, including isomers and other nitrophenyl-morpholine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | dd | 1H | Ar-H (H-3) |

| ~ 7.30 | ddd | 1H | Ar-H (H-5) |

| ~ 7.15 | t | 1H | Ar-H (H-6) |

| ~ 3.85 | t | 4H | -O-(CH₂)₂- |

| ~ 3.10 | t | 4H | -N-(CH₂)₂- |

Note: d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets. Chemical shifts are referenced to TMS (0 ppm). Coupling constants are predicted to be in the range of 2-9 Hz for aromatic protons and ~5 Hz for morpholine protons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~ 150 (d) | C-2 |

| ~ 135 (d) | C-1 |

| ~ 125 (d) | C-3 |

| ~ 118 (d) | C-5 |

| ~ 115 (d) | C-6 |

| ~ 67 | -O-(CH₂)₂- |

| ~ 52 | -N-(CH₂)₂- |

Note: The aromatic carbon signals are expected to be split due to coupling with the fluorine atom. The provided values are approximate and the exact coupling patterns may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (morpholine) |

| ~ 1610, 1580 | Medium-Strong | Aromatic C=C stretch |

| ~ 1520 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 | Strong | Symmetric NO₂ stretch |

| ~ 1250 | Strong | Ar-F stretch |

| ~ 1230 | Strong | Asymmetric C-O-C stretch (morpholine) |

| ~ 1115 | Strong | Symmetric C-N stretch (aromatic amine) |

| ~ 830 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 226 | High | [M]⁺ (Molecular Ion) |

| 196 | Moderate | [M - NO]⁺ |

| 180 | Moderate | [M - NO₂]⁺ |

| 169 | Moderate | [M - C₂H₄O]⁺ |

| 153 | Moderate | [M - C₃H₆O]⁺ |

| 140 | High | [M - C₄H₈O]⁺ (Loss of morpholine ring fragment) |

| 123 | High | [F-C₆H₃-NO₂]⁺ |

| 95 | Moderate | [F-C₆H₄]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Acquire the spectrum at 298 K.

-

Typical parameters: spectral width of 12 ppm, 32k data points, pulse angle of 30°, and a relaxation delay of 1 s.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Use a 125 MHz NMR spectrometer.

-

Acquire the spectrum with proton decoupling.

-

Typical parameters: spectral width of 220 ppm, 64k data points, pulse angle of 45°, and a relaxation delay of 2 s.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Mass Spectrometry

-

Sample Introduction:

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

-

-

Ionization (Electron Ionization - EI):

-

Use a standard electron energy of 70 eV.

-

Maintain an ion source temperature of approximately 200 °C.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range of 50-500 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predictive methods and data from analogous structures. The tabulated data for NMR, IR, and MS, along with the generalized experimental protocols, offer a valuable starting point for researchers. The provided workflow diagram further contextualizes the process of spectroscopic characterization. It is important to emphasize that while these predicted data are useful for initial identification and characterization, experimental verification remains the gold standard for definitive structural elucidation and purity assessment.

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Fluoro-2-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the synthetic intermediate, 4-(4-Fluoro-2-nitrophenyl)morpholine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies for determining its physicochemical properties. This guide serves as a robust framework for researchers to establish the solubility and stability profiles of this compound, critical parameters for its application in pharmaceutical synthesis and drug development. The protocols described herein are based on internationally recognized guidelines, ensuring data quality and regulatory compliance.

Introduction

This compound is a substituted morpholine derivative with potential applications as a building block in medicinal chemistry.[1] Its chemical structure, featuring a morpholine ring attached to a fluorinated and nitrated phenyl group, suggests its utility in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Understanding the solubility and stability of this intermediate is paramount for process development, formulation design, and ensuring the quality and shelf-life of downstream products. This guide details the experimental procedures to thoroughly characterize these properties.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 2689-39-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁FN₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 226.20 g/mol | [3][4] |

| Appearance | Yellow to Orange Solid | [2][5] |

| Melting Point | 121-126 °C | [2][5] |

| Predicted Boiling Point | 380.9 ± 42.0 °C | [2][5] |

| Predicted Density | 1.340 ± 0.06 g/cm³ | [2][5] |

| Storage Temperature | 2-8 °C | [2][5] |

Solubility Profile

The solubility of an intermediate is a critical factor for its handling, reaction kinetics, and purification. The following sections describe standard methods for determining the solubility of this compound in various solvents. While one source indicates slight solubility in chloroform and methanol, quantitative data is essential for process chemistry.[2][5]

Experimental Methodology: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[6][7][8][9][10]

Protocol:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, acetonitrile, chloroform, phosphate buffer at various pH levels).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7] The continued presence of undissolved solid is crucial.[7]

-

Sample Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Experimental Methodology: Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][11][12][13][14]

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[11][13]

-

Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

-

Solvent Addition and Incubation: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.[11][13] The plate is then incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.[6][11]

-

Precipitation Detection: The formation of a precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the UV absorbance of the filtrate.[14]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Data Presentation: Solubility

The following table illustrates how the quantitative solubility data for this compound should be presented.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data to be determined | Shake-Flask |

| Phosphate Buffer (pH 5.0) | 25 | Data to be determined | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Shake-Flask |

| Chloroform | 25 | Data to be determined | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | Data to be determined | Kinetic |

Stability Profile

Stability testing is crucial to identify how the quality of a substance changes over time under the influence of environmental factors.[15][16][17] Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[18]

Experimental Methodology: Forced Degradation Studies

Forced degradation studies, as outlined in ICH guideline Q1A, expose the compound to stress conditions more severe than accelerated stability testing.[15][18]

Protocol:

A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.[19][20][21][22][23]

-

Hydrolytic Stability:

-

Solutions of the compound are prepared in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.

-

The solutions are stored at an elevated temperature (e.g., 60 °C) for a defined period.

-

Samples are withdrawn at various time points, neutralized if necessary, and analyzed by HPLC.

-

-

Oxidative Stability:

-

A solution of the compound is prepared in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

The solution is stored at room temperature or slightly elevated temperature.

-

Samples are analyzed by HPLC at different time intervals.

-

-

Thermal Stability:

-

The solid compound is exposed to dry heat (e.g., 80 °C) for an extended period.

-

Samples are taken at various time points, dissolved in a suitable solvent, and analyzed by HPLC.

-

-

Photostability:

-

The solid compound and a solution of the compound are exposed to light according to ICH guideline Q1B.[24][25][26][27][28][29] This involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[25]

-

Control samples are kept in the dark to differentiate between light-induced and thermal degradation.[27]

-

Samples are analyzed by HPLC after exposure.

-

Data Presentation: Stability

The results of the forced degradation studies should be summarized in a table, indicating the extent of degradation under each stress condition.

Table 2: Forced Degradation of this compound

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 N HCl | e.g., 24 hours | 60 | Data to be determined | Data to be determined |

| 0.1 N NaOH | e.g., 8 hours | 60 | Data to be determined | Data to be determined |

| Water | e.g., 24 hours | 60 | Data to be determined | Data to be determined |

| 3% H₂O₂ | e.g., 24 hours | 25 | Data to be determined | Data to be determined |

| Dry Heat | e.g., 48 hours | 80 | Data to be determined | Data to be determined |

| Photolytic | ICH Q1B | 25 | Data to be determined | Data to be determined |

Visualizations

Experimental Workflows

Caption: Thermodynamic Solubility Workflow.

Caption: Forced Degradation Workflow.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. Although specific experimental data for this compound is limited in the public domain, the detailed protocols for thermodynamic and kinetic solubility, as well as forced degradation studies, will enable researchers to generate the necessary data for its effective use in drug discovery and development. The methodologies described are aligned with industry standards and regulatory expectations, ensuring the generation of high-quality, reliable data. This information is critical for optimizing reaction conditions, developing robust purification processes, and ensuring the overall quality of any API synthesized using this key intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. quora.com [quora.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. mastercontrol.com [mastercontrol.com]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 20. bepls.com [bepls.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. seer.ufrgs.br [seer.ufrgs.br]

- 23. scielo.br [scielo.br]

- 24. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 26. m.youtube.com [m.youtube.com]

- 27. ikev.org [ikev.org]

- 28. jordilabs.com [jordilabs.com]

- 29. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to 4-(4-Fluoro-2-nitrophenyl)morpholine Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-fluoro-2-nitrophenyl)morpholine derivatives and their analogs, a class of compounds with significant potential in modern drug discovery. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of bioactive molecules. When coupled with a substituted phenyl ring, as in the case of this compound, it gives rise to a versatile platform for the development of novel therapeutic agents, particularly in oncology.

This document details the synthesis, potential biological activities, and key experimental protocols for the evaluation of these compounds. It is designed to serve as a valuable resource for researchers actively engaged in the exploration of new chemical entities for targeted therapies.

Synthesis of the Core Scaffold

The primary synthetic route to this compound and its analogs is through nucleophilic aromatic substitution (SNAc). This reaction typically involves the displacement of a halide, most commonly fluoride, from an activated aromatic ring by the secondary amine of the morpholine ring. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.

A general synthetic scheme is presented below:

Caption: General workflow for the synthesis of the this compound scaffold.

Further diversification of the core structure can be achieved through various chemical transformations, including the reduction of the nitro group to an amine, which can then serve as a handle for further functionalization, such as amide bond formation.

Potential Biological Activity: Targeting the PI3K/Akt/mTOR Pathway

While specific biological data for many this compound derivatives are not extensively reported in public literature, the morpholine moiety is a well-established pharmacophore in a multitude of kinase inhibitors, most notably inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.

The oxygen atom of the morpholine ring is known to form a crucial hydrogen bond with the hinge region of the PI3K kinase domain, a key interaction for potent inhibition. The substituted phenyl ring of the this compound scaffold can be tailored to occupy the affinity pocket of the enzyme, thereby influencing potency and isoform selectivity.

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Quantitative Data for Structurally Related Morpholine-Containing Kinase Inhibitors

To provide a context for the potential potency of this compound derivatives, the following tables summarize the in vitro activity of other morpholine-containing PI3K inhibitors.

Table 1: In Vitro Potency of Selected Morpholine-Based PI3K Inhibitors

| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| ZSTK474 | 16 | 150 | 36 | 28 |

| BKM120 (Buparlisib) | 52 | 1660 | 160 | 259 |

| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 |

| Compound 17p * | 31.8 | >1000 | 15.4 | >1000 |

*Compound 17p is a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative.[1]

Table 2: Antiproliferative Activity of a Morpholine-Containing PI3K Inhibitor (Compound 17p) [1]

| Cell Line | Cancer Type | IC50 (nM) |

| A2780 | Ovarian Cancer | 127.3 |

| MCF7 | Breast Cancer | 235.1 |

| U87MG | Glioblastoma | 248.7 |

| DU145 | Prostate Cancer | 451.9 |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of novel compounds. The following sections provide methodologies for key assays to characterize the biological activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PI3Kα isoform.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

Test compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the PI3Kα enzyme and PIP2 substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Protocol 3: Western Blot Analysis for PI3K Pathway Inhibition

This protocol is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as Akt, as a measure of pathway inhibition.

Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to attach.

-

Treat cells with the test compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: A typical experimental workflow for Western Blot analysis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The synthetic accessibility and the proven importance of the morpholine moiety in kinase inhibition make this class of compounds highly attractive for further investigation. This technical guide provides a foundational framework for researchers to synthesize, evaluate, and understand the mechanism of action of these potential therapeutic agents. The provided protocols for in vitro assays offer a robust starting point for the biological characterization of newly synthesized derivatives. Through systematic exploration of structure-activity relationships, it is anticipated that potent and selective drug candidates can be identified from this promising chemical series.

References

Methodological & Application

Synthesis Protocol for 4-(4-Fluoro-2-nitrophenyl)morpholine: An Application Note for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a morpholine moiety attached to a fluorinated and nitrated phenyl ring, makes it a versatile precursor for further chemical modifications. The presence of the electron-withdrawing nitro group and the fluorine atom activates the aromatic ring for nucleophilic substitution, allowing for the facile introduction of the morpholine nucleophile. This application note outlines a reliable and reproducible protocol for the preparation of this compound.

Reaction Principle

The synthesis of this compound is based on the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom of an activated aromatic ring, leading to the displacement of a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.

In this specific synthesis, 1,4-difluoro-2-nitrobenzene is used as the starting material. The nitro group at the 2-position and the fluorine at the 4-position strongly activate the fluorine atom at the 1-position towards nucleophilic attack by morpholine. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of a fluoride ion to yield the desired product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related compounds synthesized via nucleophilic aromatic substitution.

| Parameter | Value/Range |

| Starting Material | 1,4-Difluoro-2-nitrobenzene |

| Nucleophile | Morpholine |

| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) |

| Base | Potassium carbonate (K₂CO₃) or Triethylamine (TEA) |

| Reaction Temperature | 80 - 120 °C |

| Reaction Time | 4 - 12 hours |

| Typical Yield | 85 - 95% |

Experimental Protocol

Materials:

-

1,4-Difluoro-2-nitrobenzene

-

Morpholine

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

-

Addition of Nucleophile: While stirring the mixture, add morpholine (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain the temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

1,4-Difluoro-2-nitrobenzene is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

-

Morpholine is a corrosive and flammable liquid. Handle with care.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) reactions involving morpholine. This document includes detailed experimental protocols, a summary of reaction conditions in tabular format for easy comparison, and visualizations of the reaction mechanism and a general experimental workflow.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds, particularly C-N bonds. The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. Morpholine, a secondary cyclic amine, is a commonly used nucleophile in these reactions due to the desirable physicochemical properties it imparts to the resulting N-aryl morpholine products, such as improved solubility and metabolic stability, making them valuable scaffolds in medicinal chemistry.[1][2][3]

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is then restored through the elimination of the leaving group.

Key Reaction Parameters

Several factors influence the outcome of an SNAr reaction with morpholine:

-

Substrate: The aromatic substrate must contain a good leaving group (e.g., F, Cl, Br, NO₂) and be activated by electron-withdrawing groups (e.g., NO₂, CN, CF₃). The reactivity of the leaving group often follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-leaving group bond.

-

Solvent: Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly used as they can solvate the cationic species and do not interfere with the nucleophile.[5] Greener alternatives, such as water with additives like hydroxypropyl methylcellulose (HPMC), have also been successfully employed.[6]

-

Base: A base is often required to deprotonate the morpholine, increasing its nucleophilicity, or to neutralize the acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), and potassium phosphate (K₃PO₄).[4][7]

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures (80-130 °C), depending on the reactivity of the substrate.[6] Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and higher yields.[8][9][10]

-

Catalysts: For less activated aryl halides, transition-metal catalysts, such as those based on palladium or manganese, can be used to facilitate the N-arylation of morpholine.[11][12][13][14]

Data Presentation

The following tables summarize various reaction conditions for the nucleophilic aromatic substitution of different aromatic halides with morpholine.

Table 1: Conventional Heating Conditions

| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Fluoropyridine | K₃PO₄ | tert-Amyl alcohol | 110 | - | - | [4] |

| 1-Fluoro-2,4-dinitrobenzene | - | Acetonitrile/Water | 25 | - | - | [15] |